molecular formula C25H23N5O2S B2878980 2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-62-7

2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2878980
CAS No.: 887219-62-7
M. Wt: 457.55
InChI Key: WQVTVDBCJBDWAU-UHFFFAOYSA-N
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Description

This compound, identified as BA94727 (CAS: 898453-29-7), is a heterocyclic molecule with the molecular formula C25H22N6O4S and a molecular weight of 502.545 g/mol . Its structure features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a furan-2-yl group at position 2, a hydroxyphenyl group at position 6, and a benzyl-piperazine moiety at position 5 (Figure 1).

Properties

IUPAC Name

2-(furan-2-yl)-5-[phenyl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c31-24-22(33-25-26-23(27-30(24)25)20-12-7-17-32-20)21(18-8-3-1-4-9-18)29-15-13-28(14-16-29)19-10-5-2-6-11-19/h1-12,17,21,31H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVTVDBCJBDWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling with the piperazine and triazole components. Key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazole Ring: This often involves the reaction of a thioamide with a halogenated compound.

    Coupling Reactions: The furan and thiazole intermediates are coupled with the piperazine and triazole units using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Material Science: Used in the synthesis of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple non-covalent interactions (hydrogen bonding, π-π stacking) with its targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

  • Fluorinated Derivatives (): The introduction of fluorine in the phenyl or piperazine ring (e.g., 3-fluorophenyl in , 2-fluorophenyl in ) enhances binding to adenosine A2A receptors, as seen in related triazolopyrimidine derivatives . Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with receptor residues.
  • Piperazine vs.

Bioactivity Trends

  • Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 4-nitrophenyl in ) exhibit enhanced inhibitory effects on enzymatic targets, as seen in PET (photosynthetic electron transport) inhibition studies .
  • Hydrophobic Substituents: Methyl or chloro groups (e.g., 4-methylphenyl in ) improve membrane permeability, critical for CNS penetration .

Biological Activity

The compound 2-(furan-2-yl)-5-[phenyl(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol represents a novel hybrid structure that combines features of triazole and thiazole moieties with a piperazine derivative. This unique combination has sparked interest in its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H19N5OS\text{C}_{19}\text{H}_{19}\text{N}_5\text{OS}

This structure features a furan ring, a phenyl group attached to a piperazine moiety, and incorporates both triazole and thiazole functionalities, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures have demonstrated potent activity against various Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Reference
Escherichia coli0.12 - 1.95
Staphylococcus aureus0.125 - 64
Pseudomonas aeruginosa0.12 - 1.95

The compound's effectiveness can be attributed to its ability to inhibit key bacterial enzymes, similar to established antibiotics like ciprofloxacin.

Anticancer Potential

Studies have also explored the anticancer potential of similar triazole-thiazole hybrids. These compounds have been found to inhibit various cancer cell lines effectively by targeting specific pathways involved in cell proliferation.

Cancer Cell Line IC50 (µM) Reference
HCT1160.75 - 4.21
MCF70.30

The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The presence of the triazole moiety allows for interaction with various enzymes such as aromatase and carbonic anhydrase, which are critical in cancer progression and microbial resistance .
  • Receptor Modulation : The phenylpiperazine segment may interact with neurotransmitter receptors, potentially influencing neuropharmacological pathways .
  • DNA Interaction : The ability to intercalate into DNA has been observed in similar compounds, leading to disruption of replication processes in both bacterial and cancer cells .

Study on Antimicrobial Efficacy

A study conducted by Mermer et al. (2019) synthesized phenylpiperazine-triazole-fluoroquinolone hybrids that exhibited excellent antimicrobial activity against E. coli and S. aureus with MIC values comparable to traditional antibiotics . These findings suggest that the incorporation of piperazine derivatives into triazole-thiazole frameworks may enhance antimicrobial potency.

Study on Anticancer Activity

In another investigation focusing on the anticancer properties of triazole derivatives, compounds similar to the target compound showed significant inhibition against HCT116 cells with IC50 values indicating strong cytotoxicity . This underscores the potential application of such compounds in cancer therapy.

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